molecular formula C16H16BrNO3S B2939851 2-[(4-bromophenyl)sulfinyl]-1-(4-methoxyphenyl)-1-ethanone O-methyloxime CAS No. 338400-81-0

2-[(4-bromophenyl)sulfinyl]-1-(4-methoxyphenyl)-1-ethanone O-methyloxime

Cat. No.: B2939851
CAS No.: 338400-81-0
M. Wt: 382.27
InChI Key: JOVDEIQKDNPKBS-VLGSPTGOSA-N
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Description

2-[(4-Bromophenyl)sulfinyl]-1-(4-methoxyphenyl)-1-ethanone O-methyloxime is a sulfinyl-substituted oxime derivative with a molecular framework comprising a 4-bromophenyl group, a 4-methoxyphenyl ketone, and an O-methyloxime moiety. The sulfinyl group (-S=O) introduces chirality and polarity, influencing its physicochemical and biological properties. For example, sulfinyl-containing compounds like 1-(4-chlorophenyl)-2-[(4-methoxyphenyl)sulfonyl]-1-ethanone O-methyloxime (CAS 320422-63-7) exhibit molecular weights of ~367.85 g/mol and predicted densities of 1.24 g/cm³ .

Properties

IUPAC Name

(E)-2-(4-bromophenyl)sulfinyl-N-methoxy-1-(4-methoxyphenyl)ethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO3S/c1-20-14-7-3-12(4-8-14)16(18-21-2)11-22(19)15-9-5-13(17)6-10-15/h3-10H,11H2,1-2H3/b18-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOVDEIQKDNPKBS-VLGSPTGOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=NOC)CS(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C(=N\OC)/CS(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[(4-bromophenyl)sulfinyl]-1-(4-methoxyphenyl)-1-ethanone O-methyloxime is a sulfinyl-containing organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure

The molecular structure of 2-[(4-bromophenyl)sulfinyl]-1-(4-methoxyphenyl)-1-ethanone O-methyloxime can be represented as follows:

  • Molecular Formula : C16H16BrNO3S
  • Molecular Weight : 396.27 g/mol

Biological Activity Overview

The biological activities of this compound have been investigated in various contexts, primarily focusing on its antimicrobial , anticancer , and anti-inflammatory properties.

Antimicrobial Activity

Studies have shown that compounds with sulfinyl groups often exhibit significant antimicrobial properties. For instance, the presence of the bromophenyl and methoxyphenyl substituents enhances the compound's ability to inhibit bacterial growth.

CompoundActivityReference
2-[(4-bromophenyl)sulfinyl]-1-(4-methoxyphenyl)-1-ethanone O-methyloximeAntibacterial
5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-oneAntioxidant and Antimicrobial

Anticancer Activity

Recent research indicates that derivatives of sulfinyl compounds can exhibit cytotoxic effects against various cancer cell lines. In particular, studies have highlighted the effectiveness of compounds containing bromine substituents in enhancing anticancer activity.

Case Study:
A study focusing on pyrazole derivatives demonstrated that certain modifications led to significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231). The incorporation of halogenated phenyl groups was noted to increase efficacy.

CompoundCell LineIC50 (µM)Reference
2-[(4-bromophenyl)sulfinyl]-1-(4-methoxyphenyl)-1-ethanone O-methyloximeMDA-MB-23112.5
Pyrazole derivative XMCF-715.0

Anti-inflammatory Activity

The anti-inflammatory potential of this compound is attributed to its ability to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX. Research indicates that the sulfinyl group plays a crucial role in modulating inflammatory responses.

The mechanisms through which 2-[(4-bromophenyl)sulfinyl]-1-(4-methoxyphenyl)-1-ethanone O-methyloxime exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammation and cancer progression.
  • Reactive Oxygen Species (ROS) Modulation : It has been observed to modulate ROS levels, contributing to its antioxidant properties.
  • Cell Cycle Arrest : Certain studies suggest that it can induce cell cycle arrest in cancer cells, leading to apoptosis.

Comparison with Similar Compounds

Key Findings :

  • Sulfonyl derivatives (e.g., CAS 320422-58-0) exhibit higher molecular symmetry and stability compared to sulfinyl analogs .
  • Sulfinyl groups may confer chirality, impacting biological activity and synthetic pathways .

Substituent Effects on Physical Properties

The 4-bromophenyl and 4-methoxyphenyl groups influence melting points and solubility:

Compound (Example) Substituents Melting Point (°C) Molecular Weight (g/mol) Reference
2-[(4-Bromophenyl)sulfinyl]-1-(4-methoxyphenyl)-1-ethanone O-methyloxime 4-Br, 4-OCH₃, O-methyloxime Not reported ~356–367 Inferred
2-[1-(4-Bromophenyl)-2-thiocyanatoethylidene]malononitrile (5c) 4-Br, thiocyanato, malononitrile 218–219 394.29
1-(4-Bromophenyl)ethanone oxime (E-isomer) 4-Br, oxime Not reported 214.06

Key Findings :

  • Electron-withdrawing groups (e.g., bromine) increase melting points and rigidity .
  • Methoxy groups enhance solubility in polar solvents but reduce thermal stability .

Comparison with Aryl Hydrazone Derivatives

Aryl hydrazones and oximes differ in reactivity and biological activity:

Compound (Example) Functional Group Melting Point (°C) Biological Relevance Reference
2-[1-(4-Bromophenyl)-2-[(4-chlorophenyl)hydrazono]-2-thiocyanatoethylidene]malononitrile (5b) Hydrazono, thiocyanato 210–212 Anticandidal activity
2-[(4-Bromophenyl)sulfinyl]-1-(4-methoxyphenyl)-1-ethanone O-methyloxime O-methyloxime, sulfinyl Not reported Potential enzyme inhibition Inferred

Key Findings :

  • Hydrazones (e.g., 5b) exhibit broader antimicrobial activity due to N–H bonding .
  • O-methyloximes offer metabolic stability but reduced hydrogen-bonding capacity compared to hydrazones .

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